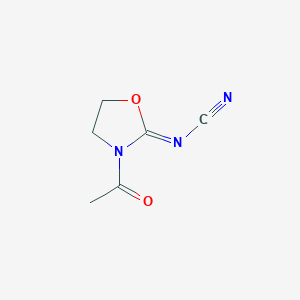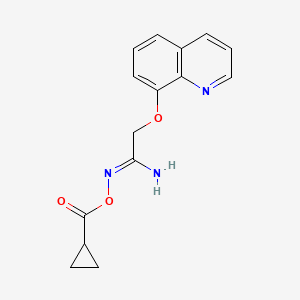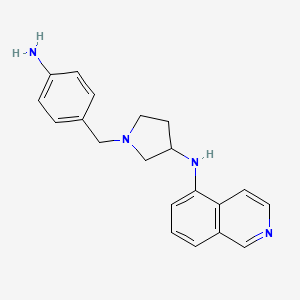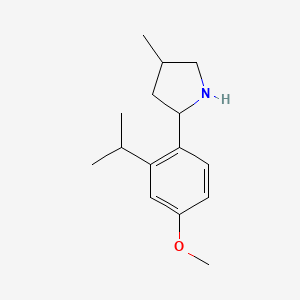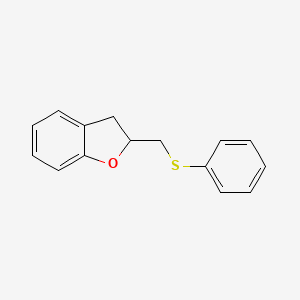
1-(3-Chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone is an organophosphorus compound characterized by the presence of a chlorophenyl group and a triphenylphosphoranylidene moiety
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 3-chlorobenzaldehyde with triphenylphosphine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound shares the chlorophenyl group but differs in its overall structure and applications.
Triphenylphosphine derivatives: Compounds like triphenylphosphine oxide and triphenylphosphine sulfide have similar phosphorus-containing moieties but differ in their reactivity and uses.
The uniqueness of 1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
56893-07-3 |
|---|---|
Formule moléculaire |
C26H20ClOP |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C26H20ClOP/c27-22-12-10-11-21(19-22)26(28)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-20H |
Clé InChI |
WPNJRYMMFLDFEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=CC(=O)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


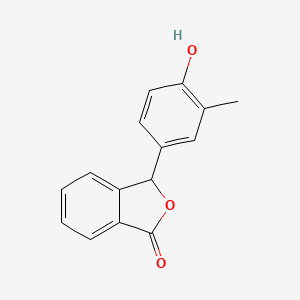
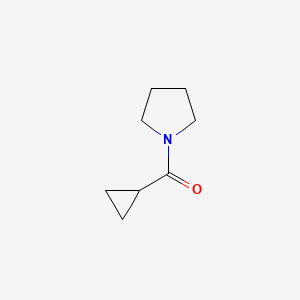
![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)



![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
